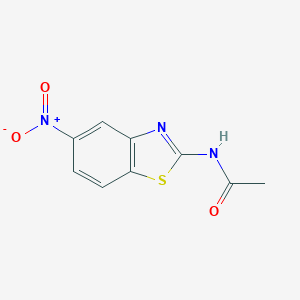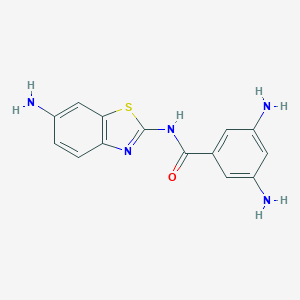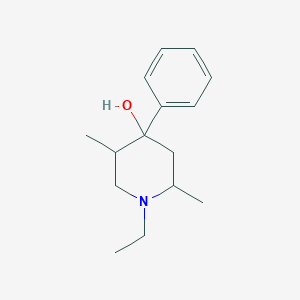![molecular formula C30H33NO5 B414851 prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414851.png)
prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes an allyl group, a benzyloxy group, a methoxyphenyl group, and a quinoline carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Benzyloxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate benzyl and methoxyphenyl halides are reacted with the quinoline core.
Allylation: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism by which prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and functional groups. These interactions can modulate biological pathways, leading to the observed biological activities.
相似化合物的比较
Similar Compounds
4-[4-(Benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Lacks the allyl group.
Allyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: Lacks the carboxylate group.
Uniqueness
The presence of the allyl group, benzyloxy group, methoxyphenyl group, and carboxylate moiety in prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C30H33NO5 |
|---|---|
分子量 |
487.6g/mol |
IUPAC 名称 |
prop-2-enyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C30H33NO5/c1-6-14-35-29(33)26-19(2)31-22-16-30(3,4)17-23(32)28(22)27(26)21-12-13-24(25(15-21)34-5)36-18-20-10-8-7-9-11-20/h6-13,15,27,31H,1,14,16-18H2,2-5H3 |
InChI 键 |
SPYULRYHFYKXJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-BIS(2,4-DIMETHOXYPHENYL)-3H-BENZO[F]CHROMENE](/img/structure/B414769.png)
![3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene](/img/structure/B414770.png)
![1,7-dibenzyl-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414771.png)
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B414773.png)
![2-methyl-8'-nitro-spiro[3H-benzo[f]chromene-3,2'-(2'H)-chromene]](/img/structure/B414774.png)
![N-(3-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414776.png)
![N-(2,3-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414777.png)
![3-chloro-5-phenyl-N-(3-quinolinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414778.png)
hydrazone](/img/structure/B414782.png)
![N-(3-chloro-2-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414783.png)



![Ethyl 3,5-bis[(4-aminobenzoyl)amino]benzoate](/img/structure/B414791.png)
